1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

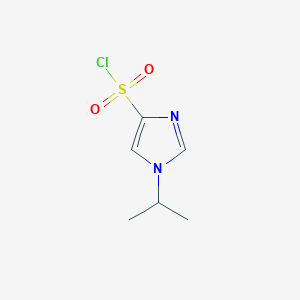

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is officially designated as 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride, though alternative accepted names include 1-isopropyl-1H-imidazole-4-sulfonyl chloride. The structural representation reveals a five-membered imidazole ring containing two nitrogen atoms at positions 1 and 3, with the isopropyl substituent (propan-2-yl group) attached to the nitrogen atom at position 1 of the imidazole ring. The sulfonyl chloride functional group is positioned at the 4-position of the imidazole ring, creating a sulfonyl chloride derivative that exhibits characteristic reactivity patterns associated with this functional group.

The molecular architecture can be described through several standardized chemical notation systems. The Simplified Molecular Input Line Entry System representation is documented as CC(C)N1C=C(N=C1)S(=O)(=O)Cl, which provides a linear encoding of the molecular structure. The International Chemical Identifier string is recorded as InChI=1S/C6H9ClN2O2S/c1-5(2)9-3-6(8-4-9)12(7,10)11/h3-5H,1-2H3, offering a standardized method for representing the compound's connectivity and stereochemistry. The corresponding International Chemical Identifier Key is ANCMLGODQYIJMA-UHFFFAOYSA-N, providing a fixed-length identifier derived from the full International Chemical Identifier.

Alternative Simplified Molecular Input Line Entry System representations have been documented in various chemical databases, including O=S(C(N=C1)=CN1C(C)C)(Cl)=O and CC(n1cnc(c1)S(=O)(=O)Cl)C, which represent equivalent structural descriptions using different atom ordering conventions. These variations in notation demonstrate the flexibility of chemical informatics systems while maintaining structural accuracy and chemical meaning.

Synonyms and Registry Identifiers

The compound is registered under multiple synonyms and identifiers across various chemical databases and registry systems. The primary Chemical Abstracts Service registry number is 1338976-16-1, which serves as the definitive identifier for this specific molecular entity. This registry number distinguishes it from closely related compounds such as 1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride, which carries a different Chemical Abstracts Service number of 1340300-24-4.

The PubChem database assigns this compound the identifier 54595262, providing access to comprehensive chemical information and related data sources. Within the MDL Information Systems database, the compound is catalogued under the number MFCD19662431, which facilitates cross-referencing across multiple chemical informatics platforms. Various commercial chemical suppliers and research institutions have established their own internal catalog numbers, including specific identifiers used by chemical vendors for procurement and inventory management purposes.

Common synonyms documented in chemical literature include "1-isopropyl-1H-imidazole-4-sulfonyl chloride" and "1H-Imidazole-4-sulfonyl chloride, 1-(1-methylethyl)-". These alternative names reflect different naming conventions while referring to the identical chemical structure. The compound is also referenced in some databases as "1-(1-methylethyl)-1H-imidazole-4-sulfonyl chloride," emphasizing the isopropyl substituent through alternative nomenclature.

Molecular Formula and Weight

The molecular formula of this compound is established as C6H9ClN2O2S, indicating the presence of six carbon atoms, nine hydrogen atoms, one chlorine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom within the molecular structure. This empirical formula reflects the chemical composition resulting from the combination of the imidazole ring system, the isopropyl substituent, and the sulfonyl chloride functional group.

The molecular weight has been consistently reported across multiple authoritative sources with slight variations in precision. The most frequently cited molecular weight is 208.66 grams per mole, though some databases report values ranging from 208.666 to 208.6659 grams per mole depending on the level of precision used in calculations. These minor variations in reported molecular weight reflect differences in atomic weight standards and computational precision used by different chemical databases and suppliers.

The exact mass, which represents the mass calculated using the most abundant isotope of each element, has been documented as 208.007324 atomic mass units. This value is particularly important for mass spectrometry applications and precise analytical determinations. The compound exhibits specific physicochemical properties that correlate with its molecular composition, including a calculated density of 1.4 ± 0.1 grams per cubic centimeter and a predicted boiling point of 355.0 ± 15.0 degrees Celsius at 760 millimeters of mercury pressure.

The following comprehensive table presents the complete molecular composition and weight data:

Properties

IUPAC Name |

1-propan-2-ylimidazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O2S/c1-5(2)9-3-6(8-4-9)12(7,10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCMLGODQYIJMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338976-16-1 | |

| Record name | 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

N-Alkylation of Imidazole

- Reagents and Conditions:

Imidazole is reacted with isopropyl halides (e.g., isopropyl bromide or chloride) in the presence of a base such as potassium carbonate in polar aprotic solvents like dimethylformamide (DMF). - Typical Procedure:

The mixture is heated between 50–120 °C and stirred for 3–24 hours to ensure complete alkylation at the N-1 nitrogen. - Outcome:

This step yields 1-(propan-2-yl)-1H-imidazole as a key intermediate for subsequent sulfonation.

Sulfonation at the 4-Position

- Reagents and Conditions:

Sulfonation can be achieved using sulfonating agents such as chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) under controlled temperature conditions. - Mechanism:

The electrophilic sulfonyl species selectively attacks the C-4 position of the imidazole ring, favored by the electronic environment and sterics. - Notes:

Reaction temperature and time are critical to avoid polysulfonation or degradation of the heterocycle. - Alternative Approaches:

Some protocols utilize preformed sulfonyl chlorides or sulfonic acid derivatives of imidazole, followed by chlorination to introduce the sulfonyl chloride group.

Chlorination to Sulfonyl Chloride

- Reagents:

Chlorinating agents such as phosphorus pentachloride (PCl5), thionyl chloride (SOCl2), or oxalyl chloride (COCl)2 are employed to convert sulfonic acid or sulfonate intermediates into sulfonyl chlorides. - Conditions:

Reactions are typically conducted under reflux in inert solvents (e.g., dichloromethane or chloroform) for several hours. - Outcome:

This step yields the target compound this compound with high purity after suitable workup and purification.

Representative Synthesis Data Table

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Imidazole | Isopropyl bromide, K2CO3, DMF, 50–120 °C, 3–24 h | 1-(propan-2-yl)-1H-imidazole | 40–60 | Base-promoted N-alkylation |

| 2 | 1-(propan-2-yl)-1H-imidazole | Chlorosulfonic acid or SO2Cl2, 0–50 °C, several hours | 1-(propan-2-yl)-1H-imidazole-4-sulfonic acid | 50–75 | Regioselective sulfonation at C-4 |

| 3 | 1-(propan-2-yl)-1H-imidazole-4-sulfonic acid | SOCl2 or PCl5, reflux, 2–6 h | This compound | 70–90 | Conversion to sulfonyl chloride group |

Yields are approximate and depend on reaction scale and purification methods.

Research Findings and Optimization

- Reaction Optimization:

Studies indicate that controlling the equivalents of sulfonating and chlorinating agents, reaction temperature, and time significantly influence product yield and purity. - Solvent Effects:

Polar aprotic solvents (DMF, dichloromethane) enhance reaction rates and selectivity in alkylation and chlorination steps. - Purification:

The final sulfonyl chloride is typically purified by recrystallization or chromatography to remove residual acids and byproducts. - Scale-Up Considerations:

Continuous flow synthesis techniques have been explored to improve safety and scalability, particularly for the sulfonyl chloride formation step, due to the reactive and corrosive nature of reagents involved.

Summary of Key Points

- The preparation of this compound involves N-alkylation of imidazole, regioselective sulfonation at the 4-position, and chlorination of the sulfonic acid intermediate.

- Potassium carbonate and isopropyl halides are commonly used for the N-alkylation step under heating in DMF.

- Sulfonation is achieved with chlorosulfonic acid or sulfuryl chloride, requiring careful temperature control to avoid side reactions.

- Chlorination to sulfonyl chloride employs reagents like thionyl chloride or phosphorus pentachloride under reflux conditions.

- Optimization of reaction parameters and purification methods is critical for high yield and purity.

- Industrial scale-up may utilize continuous flow reactors to enhance safety and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-(Propan-2-yl)-1H-imidazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation or reduction reactions, leading to the formation of different functionalized imidazole derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the generated HCl.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the imidazole ring.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

Major Products: The major products formed from these reactions include sulfonamides, sulfonate esters, and various oxidized or reduced imidazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following structural characteristics:

- IUPAC Name : 1-isopropyl-1H-imidazole-4-sulfonyl chloride

- Molecular Formula : C6H9ClN2O2S

- Molecular Weight : 194.67 g/mol

- Physical Form : Solid

- Purity : Typically ≥95% .

Medicinal Chemistry

One of the primary applications of this compound is in medicinal chemistry, particularly in the design and synthesis of pharmaceutical compounds. Its sulfonyl chloride functional group makes it an excellent electrophile for nucleophilic substitution reactions, allowing for the introduction of various functional groups into drug candidates.

Case Study: Antimicrobial Agents

Research has demonstrated that derivatives of imidazole compounds exhibit antimicrobial properties. For instance, modifications using sulfonyl chlorides have led to the development of new classes of antibiotics effective against resistant bacterial strains.

Organic Synthesis

In organic synthesis, this compound serves as a key reagent for the preparation of various imidazole derivatives and other heterocycles. Its ability to act as a sulfonating agent allows chemists to introduce sulfonyl groups into organic molecules, enhancing their solubility and reactivity.

Synthesis of Imidazole Derivatives

A notable application includes its use in synthesizing novel imidazole derivatives that can act as ligands in coordination chemistry or catalysts in organic reactions. The introduction of the isopropyl group can significantly influence the electronic properties and steric hindrance of the resulting compounds.

Analytical Chemistry

In analytical chemistry, this compound is utilized for developing assays and detection methods for various biomolecules. Its reactivity with amines and alcohols allows it to be employed in labeling techniques.

Example: Fluorescent Labeling

The compound can be used to create fluorescent labels for biomolecules, facilitating their detection in biological assays. This application is crucial for drug discovery and biochemical research, where tracking interactions at the molecular level is essential.

Summary Table of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Medicinal Chemistry | Synthesis of antimicrobial agents | Development of drugs against resistant strains |

| Organic Synthesis | Preparation of imidazole derivatives | Enhanced reactivity and solubility |

| Analytical Chemistry | Development of assays for biomolecules | Improved detection capabilities |

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride and its derivatives often involves the inhibition of specific enzymes or receptors. The sulfonyl chloride group can react with nucleophilic residues in the active site of enzymes, leading to covalent modification and inhibition. This mechanism is exploited in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The reactivity, stability, and applications of 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride can be contextualized by comparing it to related sulfonyl chlorides and imidazole derivatives. Below is a detailed comparison:

Table 1: Key Properties of Selected Imidazole Sulfonyl Derivatives

Reactivity and Stability

- Electrophilicity : The sulfonyl chloride group in this compound exhibits higher electrophilicity compared to sulfonamides (e.g., 1-propyl-1H-imidazole-2-sulfonamide) due to the electron-withdrawing Cl atom. This enhances its reactivity in nucleophilic substitution reactions, such as amidation or esterification .

- Steric Effects : The bulky isopropyl group at the 1-position may reduce reactivity compared to smaller substituents (e.g., methyl in 1-methylimidazole-2-sulfonyl chloride) by increasing steric hindrance around the imidazole ring .

- Hydrolytic Stability : Sulfonyl chlorides are generally moisture-sensitive. However, the isopropyl group in the target compound may marginally improve stability by shielding the sulfonyl chloride from hydrolysis compared to less-substituted analogs .

Physicochemical Properties

- Acidity : The pKa of 0.22 for the target compound suggests strong acidity, which is critical for reactions requiring proton transfer or stabilization of transition states .

Biological Activity

1-(Propan-2-yl)-1H-imidazole-4-sulfonyl chloride is an imidazole derivative characterized by its sulfonyl chloride functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and therapeutic applications against various diseases such as cancer and bacterial infections. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : C6H9ClN2O2S

- Molecular Weight : 222.69 g/mol

- Structure : The compound features a propan-2-yl group attached to the imidazole ring, contributing to its unique reactivity profile.

The biological activity of this compound is primarily attributed to its sulfonyl chloride group, which acts as a highly electrophilic center. This allows the compound to react with nucleophiles, forming covalent bonds that can modify biomolecules such as proteins and enzymes. The imidazole ring facilitates interactions with biological targets, enhancing the compound's overall activity.

1. Enzyme Inhibition

Research indicates that imidazole-based compounds, including this compound, exhibit significant enzyme inhibitory properties. For instance, studies have shown that this compound can inhibit farnesyltransferase (FTase), an enzyme involved in post-translational modification of proteins critical for cell signaling pathways.

| Compound | IC50 (nM) | Target |

|---|---|---|

| This compound | 79 ± 30 | hFTase |

| 1-methyl-1H-imidazole-4-sulfonyl derivative | 56 ± 29 | hFTase |

The above table summarizes the inhibitory potency of different derivatives against hFTase, highlighting the effectiveness of the sulfonamide group in enhancing biological activity .

2. Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines. For example, a derivative showed an IC50 value of 0.058 µM against T47D breast cancer cells, indicating potent antitumor activity .

3. Antibacterial Activity

Imidazole derivatives are known for their antibacterial properties. Research suggests that compounds similar to this compound exhibit significant activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study 1: Farnesyltransferase Inhibition

A study focused on the inhibition of farnesyltransferase by various imidazole derivatives, including this compound. The results indicated that modifications on the imidazole ring significantly influenced inhibitory potency, with some derivatives achieving IC50 values in the nanomolar range.

Case Study 2: Anticancer Activity in Breast Cancer Cells

In another investigation, the effects of this compound on breast cancer cell lines were assessed. The results showed that treatment with the compound led to a marked decrease in cell viability and induction of apoptosis, suggesting its potential as a therapeutic agent in cancer treatment.

Q & A

Q. What is the optimal synthetic route for 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride, and how are reaction conditions optimized?

The compound is synthesized via sulfonation of the imidazole ring. A general method involves reacting 1-(propan-2-yl)-1H-imidazole with chlorosulfonic acid under controlled conditions. Key parameters include:

- Temperature : Maintained between 0–5°C to minimize hydrolysis and side reactions .

- Atmosphere : Conducted under inert gas (e.g., nitrogen) to prevent oxidation .

- Purification : Column chromatography or recrystallization from anhydrous solvents (e.g., dichloromethane/hexane) is used to isolate the product .

Methodological Tip : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and confirm purity using H NMR (e.g., δ 1.5 ppm for isopropyl protons) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- NMR Spectroscopy : H and C NMR confirm the sulfonyl chloride group (e.g., absence of NH protons, downfield shift of C4 carbon) .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H] at m/z 222.03) .

- Elemental Analysis : Validates the empirical formula (CHClNOS) with <0.3% deviation .

Data Conflict Resolution : Discrepancies in melting points or spectral data may arise from residual solvents; ensure thorough drying under vacuum .

Q. What are the primary stability concerns, and how are they mitigated during storage?

- Hydrolysis : The sulfonyl chloride group reacts with moisture, forming sulfonic acid. Store under anhydrous conditions (e.g., molecular sieves) at –20°C .

- Light Sensitivity : Degradation is minimized by using amber vials and avoiding prolonged UV exposure .

Methodological Tip : Periodically test stored samples via H NMR to detect hydrolysis (e.g., appearance of broad –SOH peaks) .

Advanced Research Questions

Q. How does the isopropyl substituent influence reactivity compared to methyl or phenyl analogs?

The isopropyl group enhances steric hindrance at the N1 position, reducing nucleophilic attack at the sulfonyl chloride. This contrasts with:

- Methyl analogs (e.g., 1-methyl-1H-imidazole-4-sulfonyl chloride): Higher reactivity due to smaller substituents .

- Phenyl analogs : Increased electron withdrawal stabilizes the sulfonyl chloride but lowers solubility .

Experimental Design : Compare reaction rates with amines (e.g., aniline) under identical conditions to quantify steric effects .

Q. What strategies resolve contradictions in reported yields for sulfonamide derivatives?

Discrepancies arise from:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may accelerate hydrolysis. Use dichloromethane for moisture-sensitive reactions .

- Catalyst Use : Triethylamine enhances nucleophilicity but may form byproducts. Optimize equivalents (e.g., 1.1 eq.) via DoE (Design of Experiments) .

Case Study : Inconsistent yields in antibacterial sulfonamides were resolved by pre-drying reactants with MgSO .

Q. How can computational modeling predict regioselectivity in derivatization reactions?

- DFT Calculations : Model transition states to predict preferential attack at sulfonyl chloride vs. imidazole ring .

- Molecular Docking : Screen potential sulfonamide inhibitors for binding affinity with target proteins (e.g., bacterial enzymes) .

Validation : Cross-check computational results with experimental F NMR (for fluorine-tagged analogs) .

Q. What are the challenges in applying this compound to protein modification, and how are they addressed?

- Selectivity : The sulfonyl chloride may react with multiple amino acid residues (e.g., lysine, tyrosine). Use pH control (e.g., pH 7.4 buffer) to favor lysine targeting .

- Byproduct Formation : Hydrolysis competes with conjugation. Add desiccants (e.g., CaCl) to reaction mixtures .

Case Study : A 2024 study achieved >90% conjugation efficiency by pre-incubating proteins with Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.